2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide
CAS No.: 1171584-84-1
Cat. No.: VC11642201
Molecular Formula: C15H13BrN2O2S
Molecular Weight: 365.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171584-84-1 |
|---|---|
| Molecular Formula | C15H13BrN2O2S |
| Molecular Weight | 365.2 g/mol |
| IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanylmethyl)benzoic acid;hydrobromide |
| Standard InChI | InChI=1S/C15H12N2O2S.BrH/c18-14(19)11-6-2-1-5-10(11)9-20-15-16-12-7-3-4-8-13(12)17-15;/h1-8H,9H2,(H,16,17)(H,18,19);1H |
| Standard InChI Key | BBRZECPPRDQKEJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3N2)C(=O)O.Br |
| Canonical SMILES | C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3N2)C(=O)O.Br |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Synonyms
The IUPAC name for this compound is 2-(1H-benzimidazol-2-ylsulfanylmethyl)benzoic acid hydrobromide, reflecting its core structure: a benzoic acid substituted at the second position by a methylthio group connected to a benzimidazole ring, with a hydrobromic acid counterion . Common synonyms include:
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2-[(1H-benzimidazol-2-ylthio)methyl]benzoic acid hydrobromide
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2-(((1h-Benzo[d]imidazol-2-yl)thio)methyl)benzoic acid hydrobromide
The compound’s CAS registry number (1171584-84-1) facilitates unambiguous identification across chemical databases.
Molecular Architecture
The structural formula (Figure 1) derives from its SMILES representation:
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3N2)C(=O)O.Br.
Key features include:
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Benzoic acid moiety: Provides carboxylic acid functionality for salt formation or hydrogen bonding.
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Benzimidazole ring: A bicyclic aromatic system with two nitrogen atoms, conferring potential metal-chelating properties.
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Methylthio bridge (-S-CH2-): Links the aromatic systems, influencing conformational flexibility.
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Hydrobromide counterion: Enhances solubility in polar solvents compared to the free base.
The InChIKey BBRZECPPRDQKEJ-UHFFFAOYSA-N enables rapid digital referencing.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 365.2 g/mol | |
| Parent Compound (CID) | 2484010 | |
| Topological Polar Surface Area | 81.5 Ų (estimated) |
Synthesis and Preparation
Purification and Characterization
Purification methods may include recrystallization from ethanol/water mixtures or chromatographic techniques. Characterization relies on:
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Mass spectrometry: Molecular ion peak at m/z 365.2 (M+H)+.
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Elemental analysis: Confirming Br content (~21.8%).
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NMR spectroscopy: Expected signals include aromatic protons (δ 7.0–8.5 ppm) and methylene bridge protons (δ ~4.0 ppm).
Physicochemical and Spectroscopic Properties
Solubility and Stability
As a hydrobromide salt, the compound exhibits enhanced water solubility compared to the neutral form. Predicted solubility in DMSO and methanol aligns with benzimidazole derivatives. Stability studies are absent, but analogous compounds degrade under strong UV light or extreme pH conditions.
Spectral Data
Although experimental spectra are unavailable, computational predictions suggest:
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UV-Vis: Absorption maxima near 280 nm (π→π* transitions in aromatic systems).
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IR: Stretching vibrations at ~1700 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, if present), and 3400 cm⁻¹ (N-H).
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